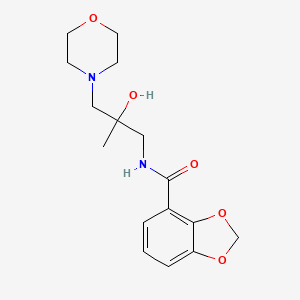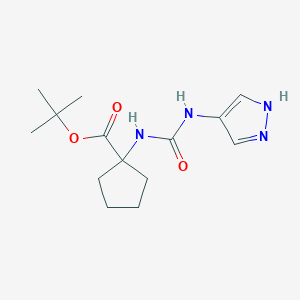
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPP, is a synthetic analog of ketamine and has been found to exhibit similar properties to ketamine in animal studies. In
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to have potential applications in various fields of scientific research. In neuroscience, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been investigated for its potential use in pain management and addiction treatment.
Mécanisme D'action
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one can modulate the activity of various neurotransmitter systems, leading to its observed effects on behavior and physiology.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These effects include analgesia, sedation, and anxiolysis. 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has also been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its similarity to ketamine, which has been extensively studied in animal models and in humans. This allows for direct comparisons between the two compounds and may facilitate the translation of preclinical research to clinical applications. However, one limitation of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its potential for abuse, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. One area of interest is the potential use of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one in the treatment of depression and anxiety disorders. Another area of research is the development of novel compounds that target the NMDA receptor and exhibit improved safety and efficacy profiles compared to 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. Additionally, further studies are needed to elucidate the long-term effects of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one on behavior and physiology, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one involves the reaction of 2-chloroacetophenone with 4-pyridin-2-yloxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This method has been found to yield 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one with high purity and yield, making it suitable for research purposes.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-6-2-1-5-15(17)8-9-19(23)22-13-10-16(11-14-22)24-18-7-3-4-12-21-18/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDRGRAEGSFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)


![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)